molecular formula C7H12N4O B15055196 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide

Cat. No.: B15055196
M. Wt: 168.20 g/mol
InChI Key: SJDRIWMKTPSRIL-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an imidazole ring substituted with an amino group and an isopropyl group. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-carbamoylimidazole
  • 4-Aminoimidazole-5-carboxamide
  • 4-Carbamoyl-5-aminoimidazole
  • 4-Carboxamido-5-aminoimidazole
  • 5-Amino-1H-imidazole-4-carboxamide
  • 5-Amino-1H-imidazole-4-carboxylic acid amide
  • 5-Amino-3H-imidazole-4-carboxamide

Uniqueness

4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-amino-3-propan-2-ylimidazole-4-carboxamide

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12)

InChI Key

SJDRIWMKTPSRIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC(=C1C(=O)N)N

Origin of Product

United States

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